molecular formula C21H21N7O2S3 B2859025 6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine CAS No. 1219903-58-8

6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

Cat. No. B2859025
M. Wt: 499.63
InChI Key: QWAAZKONYPMDPI-UHFFFAOYSA-N
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Description

6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H21N7O2S3 and its molecular weight is 499.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows various synthesis techniques for compounds similar to 6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine. For instance, Peet (1984) discussed the synthesis of pyridazine derivatives using secondary amines, highlighting techniques that could be relevant to the synthesis of this compound (Peet, 1984).

  • Chemical Reactions : The compound's potential for undergoing various chemical reactions, such as aminomethylation and cyclization, is noted in studies like that by Dotsenko et al. (2012), providing insights into its chemical behavior (Dotsenko et al., 2012).

Biological and Pharmacological Research

  • Antimicrobial Activity : Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety, which were screened for antimicrobial activity. This suggests potential applications of 6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine in antimicrobial research (Bhatt et al., 2016).

  • Enzyme Inhibition : Karimian et al. (2015) discussed the synthesis of dipyrimido[4,5-b:5,4-e][1,4] thiazine derivatives, showing their inhibitory activity on soybean 15-lipoxygenase. Similar compounds may be useful in studying enzyme inhibition mechanisms (Karimian et al., 2015).

Molecular Docking and Screening

  • Molecular Docking Studies : Flefel et al. (2018) demonstrated the use of molecular docking screenings for novel pyridine derivatives, indicating a potential application for 6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine in drug design and protein interaction studies (Flefel et al., 2018).

properties

IUPAC Name

6-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S3/c1-15-23-17(14-31-15)18-4-7-21(32-18)33(29,30)28-11-9-27(10-12-28)20-6-5-19(25-26-20)24-16-3-2-8-22-13-16/h2-8,13-14H,9-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAAZKONYPMDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine

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